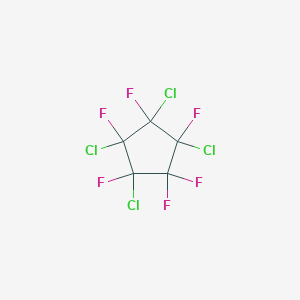

1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane

Description

Properties

IUPAC Name |

1,2,3,4-tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4F6/c6-1(10)2(7,11)4(9,13)5(14,15)3(1,8)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOAFOCEKCANLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379351 | |

| Record name | 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-38-9 | |

| Record name | 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane

Introduction and Compound Profile

1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane is a highly halogenated derivative of cyclopentane. Its structure, featuring a five-membered carbon ring saturated with both fluorine and chlorine atoms, suggests a molecule with unique physicochemical properties, likely characterized by high density, low flammability, and chemical stability. The precise arrangement of six fluorine and four chlorine atoms around the cyclopentane ring will give rise to multiple stereoisomers, each with potentially distinct properties.

Molecular Structure:

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocol: A General Approach to Halogenation

The following protocol is a generalized procedure for the photochlorination of a halogenated cyclopentane, a key step in the potential synthesis of the target molecule. This protocol is based on established methods for the halogenation of alkanes. [1] Objective: To introduce chlorine atoms into a partially halogenated cyclopentane precursor via a free-radical chain reaction initiated by UV light.

Materials:

-

Partially halogenated cyclopentane precursor

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride)

-

UV lamp (mercury vapor lamp)

-

Three-necked round-bottom flask equipped with a reflux condenser, gas inlet tube, and a magnetic stirrer.

-

Gas scrubbing apparatus containing a sodium thiosulfate solution.

Procedure:

-

Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The flask is charged with the halogenated cyclopentane precursor dissolved in the inert solvent.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit free-radical reactions.

-

Initiation: Begin stirring the solution and turn on the UV lamp positioned to illuminate the reaction flask.

-

Chlorination: Slowly bubble chlorine gas through the solution via the gas inlet tube. The rate of chlorine addition should be carefully controlled to prevent excessive temperature increase and unwanted side reactions. The reaction is exothermic, and cooling may be necessary.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up: Once the desired degree of chlorination is achieved, stop the chlorine flow and turn off the UV lamp. Purge the system with inert gas to remove any remaining chlorine. The reaction mixture is then washed with an aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by washing with water.

-

Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to isolate the desired polychlorofluorocyclopentane isomers.

Causality in Experimental Choices:

-

UV Initiation: UV light provides the energy to homolytically cleave the Cl-Cl bond, generating chlorine radicals that initiate the chain reaction.

-

Inert Solvent: Carbon tetrachloride is often used as it is unreactive under these conditions and is a good solvent for both the reactants and products.

-

Controlled Addition of Chlorine: A slow and controlled addition minimizes the formation of poly-chlorinated byproducts and helps to manage the exothermic nature of the reaction.

Spectroscopic Characterization

The structural elucidation of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This would be the most informative technique. The chemical shifts and coupling constants would provide detailed information about the electronic environment of each fluorine atom and their spatial relationships with neighboring fluorine, chlorine, and hydrogen atoms.

-

¹³C NMR: The number of signals would indicate the number of chemically non-equivalent carbon atoms, providing insight into the symmetry of the molecule. The chemical shifts would be influenced by the number and type of halogen substituents on each carbon.

-

¹H NMR: A single proton is present in the molecule. Its chemical shift and coupling to adjacent fluorine atoms would confirm its position.

Mass Spectrometry (MS): Mass spectrometry would be crucial for determining the molecular weight and fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments, aiding in the confirmation of the elemental composition. [2] Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations, typically in the 1000-1350 cm⁻¹ region. C-Cl stretching vibrations would appear in the 600-800 cm⁻¹ range. The exact positions of these bands would be sensitive to the overall substitution pattern. [3]

Safety and Handling

While specific toxicity data for 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane is unavailable, it should be handled with the precautions appropriate for highly halogenated compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Inhalation: Avoid breathing vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Potential Applications

Given its predicted properties, 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane could be of interest in several areas of research and development:

-

Specialty Solvents: Its high density and non-polar nature might make it a useful solvent for specific applications, particularly for dissolving other halogenated compounds.

-

Dielectric Fluids: Highly fluorinated compounds often exhibit excellent dielectric properties and thermal stability, making them potential candidates for use in transformers and capacitors.

-

Refrigerants and Heat-Transfer Fluids: Although environmental regulations on chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) are strict, novel halogenated alkanes are sometimes investigated for specialized cooling applications where non-flammability and specific thermodynamic properties are critical.

-

Building Blocks for Organic Synthesis: The presence of multiple reactive sites (C-Cl bonds) could allow for further functionalization, making it a potential intermediate in the synthesis of more complex fluorinated molecules.

Conclusion

While 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane remains a compound with limited publicly available data, this guide provides a comprehensive overview based on the established principles of halogenated organic chemistry. The predicted properties and synthetic strategies outlined herein offer a solid foundation for researchers interested in exploring this and similar highly halogenated cyclopentane derivatives. Further experimental investigation is required to confirm the properties and potential applications of this unique molecule.

References

-

PubChem. Fluorocyclopentane. National Center for Biotechnology Information. [Link]

-

CAS. CAS REGISTRY. American Chemical Society. [Link]

-

Zhang, W., et al. (2020). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. RSC Advances. [Link]

- Bailey, Jr., W. A., & McAllister, S. H. (1944). U.S. Patent No. 2,342,072. Washington, DC: U.S.

-

U.S. Environmental Protection Agency. CAS Registry - List Details. [Link]

-

PubChem. Cyclopentane, pentafluoro-. National Center for Biotechnology Information. [Link]

-

Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. [Link]

-

Zhang, W., et al. (2020). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. National Institutes of Health. [Link]

-

Kaur, N. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

National Institute of Standards and Technology. CAS Number Search. [Link]

-

Bakeev, K. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

CAS. CAS Registry Services. American Chemical Society. [Link]

-

The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2014). How to synthesize cyclopentane from cyclohexane? [Link]

-

Environment and Climate Change Canada. (2021). NON-EXHAUSTIVE LIST OF CHEMICAL ABSTRACTS SERVICE REGISTRY NUMBERS for substances subject to the PROHIBITION OF CERTAIN TOXIC SUBSTANCES REGULATIONS, 2012. [Link]

-

U.S. Environmental Protection Agency. Cyclopentene, 1-chloro-2,3,3,4,4,5,5-heptafluoro- - Substance Details. [Link]

-

Scribd. Cyclopentane Synthesis. [Link]

-

PubChem. Cyclopentane, tetrachloro-. National Center for Biotechnology Information. [Link]

-

Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [Link]

-

U.S. Environmental Protection Agency. Cyclopentene, 3,3,4,4,5,5-hexafluoro- - Substance Details. [Link]

-

CAS. Hexafluoropropylene-tetrafluoroethylene copolymer. CAS Common Chemistry. [Link]

-

PubChem. 1,1,2,3,4,5-Hexachlorocyclopentane. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane

Foreword: Navigating the Synthesis of Complex Halogenated Cyclopentanes

The synthesis of highly halogenated organic compounds is a cornerstone of modern materials science and pharmaceutical development. These molecules, characterized by their unique electronic properties, thermal stability, and chemical resistance, serve as critical building blocks for a wide array of applications. This guide provides an in-depth exploration of a plausible synthetic route to 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane, a compound of interest for researchers in these advanced fields. While direct literature on the synthesis of this specific molecule is sparse, this document leverages established principles of organic chemistry to propose a robust and scientifically sound synthetic strategy. By examining analogous reactions and well-understood mechanisms, we can construct a detailed and reliable protocol for its preparation. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not just a method, but a deeper understanding of the chemical principles at play.

Strategic Approach to Synthesis: The Logic of Precursor Selection and Reaction Pathway

The target molecule, 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane, presents a significant synthetic challenge due to its dense halogenation. The key to a successful synthesis lies in the judicious choice of a starting material and the reaction to achieve the desired transformation.

A logical and efficient approach is the chlorination of a readily available, highly fluorinated precursor. For this purpose, 1,2-Dichlorohexafluorocyclopentene (CAS No. 706-79-6) stands out as an ideal starting material.[1][2] This compound is commercially available and possesses a carbon-carbon double bond, which is a prime site for the addition of halogens.[1][2] The primary value of 1,2-dichlorohexafluorocyclopentene lies in its versatility as a building block in organic synthesis, allowing for targeted reactions to introduce fluorinated segments into more complex molecules.[1]

The most direct pathway to the target compound from this precursor is the electrophilic addition of chlorine (Cl₂) across the double bond . This type of reaction is a fundamental and well-documented transformation in organic chemistry for converting alkenes to vicinal dihalides.[3]

The Core Synthesis: Electrophilic Addition of Chlorine to 1,2-Dichlorohexafluorocyclopentene

This section details the proposed primary synthetic route, including the underlying mechanism, a step-by-step experimental protocol, and the necessary reagents and their properties.

Causality of the Reaction Mechanism: The Chloronium Ion Intermediate

The addition of chlorine to an alkene proceeds through a well-established mechanism involving a cyclic intermediate.[3][4][5] Understanding this mechanism is crucial for predicting the stereochemistry of the product and for optimizing reaction conditions.

-

Electrophilic Attack and Formation of the Chloronium Ion: As a chlorine molecule approaches the electron-rich π-bond of the cyclopentene ring, the π electrons induce a dipole in the Cl-Cl bond.[6] The alkene then attacks the partially positive chlorine atom, displacing a chloride ion. Simultaneously, a lone pair of electrons from the attacking chlorine atom forms a bond with the other carbon of the original double bond, creating a three-membered ring intermediate known as a chloronium ion .[4]

-

Nucleophilic Attack and Ring Opening: The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion from the side opposite the bridging chlorine atom.[5] This backside attack, analogous to an SN2 reaction, leads to the opening of the three-membered ring and results in the anti-addition of the two chlorine atoms across the former double bond.[3][5]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and justifications for each.

Objective: To synthesize 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane via the electrophilic chlorination of 1,2-Dichlorohexafluorocyclopentene.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,2-Dichlorohexafluorocyclopentene | 706-79-6 | C₅Cl₂F₆ | 244.95 | 90 | 1.635 |

| Chlorine (Cl₂) | 7782-50-5 | Cl₂ | 70.90 | -34.04 | 0.003214 (gas) |

| Carbon Tetrachloride (CCl₄) (solvent) | 56-23-5 | CCl₄ | 153.82 | 76.7 | 1.594 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | - | 2.20 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | 2.66 |

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve a known quantity of 1,2-Dichlorohexafluorocyclopentene in an inert, aprotic solvent such as carbon tetrachloride. The reaction should be conducted in a well-ventilated fume hood due to the toxicity of chlorine and carbon tetrachloride.

-

Initiation of Chlorination: Slowly bubble chlorine gas through the stirred solution at room temperature. The reaction should be protected from light to prevent the initiation of free-radical side reactions.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the reddish-brown color of bromine if a bromine test for alkenes is used as an analogy, or more precisely by techniques such as Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.[3]

-

Work-up: Once the reaction is complete, stop the flow of chlorine gas and bubble nitrogen gas through the solution to remove any dissolved excess chlorine. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.

-

Isolation and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure.

Expected Product Specifications:

| Product | Molecular Formula | Molar Mass ( g/mol ) |

| 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane | C₅Cl₄F₆ | 315.85 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane.

Alternative Synthetic Considerations: Free-Radical Chlorination

An alternative approach to halogenating cyclic alkanes is free-radical substitution . This method is typically employed for alkanes that lack a double bond. The reaction is initiated by ultraviolet (UV) light, which causes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.[7][8][9]

The process involves three key stages:

-

Initiation: UV light provides the energy to break the Cl-Cl bond, forming two chlorine radicals (Cl•).[9]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the cyclopentane ring to form HCl and a cyclopentyl radical. This radical then reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, which continues the chain reaction.[8][10]

-

Termination: The reaction ceases when two radicals combine.

While not the preferred method for the proposed synthesis starting from an alkene, it is a crucial consideration if the starting material were a partially fluorinated cyclopentane with C-H bonds. The conditions for free-radical chlorination, particularly the presence of UV light, should be actively avoided in the electrophilic addition reaction to prevent unwanted side products.

Logical Flow of Free-Radical Chlorination

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,2-DICHLOROHEXAFLUOROCYCLOPENTENE [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. EP0277599A2 - Fluorine containing cyclopentane derivatives and processes for their production - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Nomenclature and Properties of Tetrachlorohexafluorocyclopentane (C5Cl4F6)

Abstract: This technical guide provides a comprehensive analysis of the nomenclature, structural isomers, and predicted physicochemical properties of the chemical formula C5Cl4F6. Given the limited direct experimental data for this specific formula, this paper establishes a framework for its systematic identification and characterization based on the established principles of IUPAC nomenclature and by drawing parallels with structurally related polychlorinated and polyfluorinated cyclopentanes. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of complex halogenated compounds.

Introduction: The Challenge of Highly Halogenated Cycloalkanes

Highly halogenated cycloalkanes are of significant interest in various fields, including materials science, agrochemicals, and pharmaceuticals, owing to their unique properties such as high thermal stability, chemical resistance, and specific biological activities.[1] The introduction of multiple halogen atoms onto a cyclic carbon backbone can dramatically alter the molecule's polarity, lipophilicity, and reactivity. The specific compound represented by the molecular formula C5Cl4F6 is not extensively documented in publicly accessible chemical databases or literature. This guide, therefore, serves to elucidate the systematic naming and predict the characteristics of its potential isomers.

The foundational structure for C5Cl4F6 is a five-membered carbon ring, cyclopentane. The formula indicates the presence of four chlorine atoms and six fluorine atoms as substituents on this ring. The distribution of these ten halogen atoms among the five carbon atoms of the cyclopentane ring leads to a number of possible constitutional isomers.

Deciphering the IUPAC Nomenclature for C5Cl4F6

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name. For substituted cycloalkanes like the isomers of C5Cl4F6, the following principles are applied:

-

Parent Hydride: The parent structure is the five-carbon cycloalkane, cyclopentane .

-

Substituents: The substituents are four chloro groups and six fluoro groups.

-

Numbering: The carbon atoms of the cyclopentane ring are numbered from 1 to 5. The numbering should be assigned to give the substituents the lowest possible locants (numbers). When multiple numbering schemes are possible, they are compared number by number, and the one that has the lowest number at the first point of difference is chosen. If a choice still remains, alphabetical order of the substituents is considered.

Illustrative Isomer and its IUPAC Name

Due to the high degree of substitution, a fully saturated cyclopentane ring is the most probable structure. A plausible isomer would involve a distribution of the halogens around the ring. Let's consider one such isomer for the purpose of demonstrating the nomenclature.

Example Isomer: 1,2,3,4-Tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane

In this isomer, each of the first four carbon atoms of the cyclopentane ring is substituted with one chlorine and one fluorine atom, and the fifth carbon atom is substituted with two fluorine atoms.

The IUPAC naming process for this isomer would be as follows:

-

Identify the parent cycloalkane: cyclopentane.

-

Identify and alphabetize the substituents: Chloro, Fluoro.

-

Assign locants to the substituents to achieve the lowest possible numbering scheme. In this case, the numbering is straightforward as the substitution pattern is sequential.

-

Construct the name: The prefixes for the substituents are placed in alphabetical order (chloro before fluoro), preceded by their locants. Multipliers (di, tri, tetra, etc.) are used to indicate the number of each type of substituent.

Thus, the IUPAC name for this specific isomer is 1,2,3,4-tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane .

The structural representation of this isomer is depicted in the diagram below.

Caption: Skeletal structure of 1,2,3,4-tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane.

Other isomers would have different substitution patterns and, consequently, different IUPAC names. For instance, an isomer with geminal chloro groups would be named differently, such as 1,1,2,2-tetrachloro-3,3,4,4,5,5-hexafluorocyclopentane .

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Justification |

| Molecular Weight | 311.86 g/mol | Calculated based on the atomic weights of Carbon (5), Chlorine (4), and Fluorine (6). |

| Physical State | Likely a liquid or a low-melting solid at room temperature. | Similar polychlorinated and polyfluorinated alkanes and cycloalkanes are often liquids or solids with low melting points. For example, 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane is a solid.[2][3] |

| Boiling Point | Expected to be relatively high, likely in the range of 150-250 °C. | The high molecular weight and the presence of polar C-Cl and C-F bonds would lead to significant intermolecular forces (dipole-dipole interactions and London dispersion forces), resulting in a high boiling point. For comparison, 1,2,3,4-tetrachlorohexafluorobutane has a boiling point of 134-135°C.[4] |

| Density | Expected to be significantly denser than water ( > 1.5 g/mL). | The presence of heavy chlorine and fluorine atoms in a compact cyclic structure will result in a high density. |

| Solubility | Insoluble in water, but soluble in nonpolar organic solvents and other halogenated hydrocarbons. | The molecule is largely nonpolar despite the presence of polar C-halogen bonds due to the likely symmetrical arrangement of the dipoles. It will therefore be hydrophobic and lipophilic. |

| Chemical Stability | Expected to be chemically inert and have high thermal stability. | The C-F bonds are exceptionally strong, and the C-Cl bonds are also quite stable. The cyclopentane ring is sterically hindered by the numerous halogen substituents, protecting the carbon backbone from chemical attack. |

Potential Synthesis Routes

The synthesis of highly halogenated cyclopentanes can be challenging. Based on known methodologies for related compounds, a potential synthetic pathway could involve the direct halogenation of a cyclopentane precursor.

A generalized workflow for the synthesis could be as follows:

Caption: A conceptual workflow for the synthesis of tetrachlorohexafluorocyclopentane.

Experimental Protocol Considerations:

-

Starting Material Selection: One could start with cyclopentane or a partially chlorinated or fluorinated cyclopentane derivative.

-

Halogenation Reaction: The introduction of chlorine and fluorine atoms could be achieved through radical substitution reactions, often initiated by UV light. Due to the high reactivity of elemental fluorine, a milder fluorinating agent might be employed. The reaction would likely produce a mixture of isomers and compounds with varying degrees of halogenation.

-

Isomer Separation: The separation of the desired C5Cl4F6 isomer from the reaction mixture would be a critical and likely difficult step, requiring advanced purification techniques such as fractional distillation or preparative gas chromatography.

A patent from 1944 describes the halogenation of cyclopentane, indicating that such processes have been of interest for some time.[5] More recent synthetic methods for polyfluorinated compounds often involve specialized reagents and reaction conditions.[6][7]

Potential Applications

Given its predicted properties of high stability, density, and chemical inertness, isomers of C5Cl4F6 could find applications in several advanced areas:

-

Heat Transfer Fluids and Hydraulic Fluids: The high thermal stability and non-flammability make such compounds suitable for use in extreme temperature and pressure environments.

-

Dielectric Fluids: Their non-conductive nature could be utilized in electrical applications such as in transformers and capacitors.

-

Specialty Solvents: Their ability to dissolve nonpolar compounds and their inertness could make them useful as solvents in specific chemical reactions or for cleaning and degreasing applications.[8]

-

Intermediates in Organic Synthesis: The chlorine atoms in the molecule could potentially be substituted in further chemical reactions, making C5Cl4F6 a building block for more complex molecules.[1]

Conclusion

While the specific chemical C5Cl4F6 is not a commonly cited compound, this guide has established a systematic approach to its understanding. By applying the principles of IUPAC nomenclature, a clear and unambiguous name, such as 1,2,3,4-tetrachloro-1,2,3,4,5,5-hexafluorocyclopentane , can be assigned to its potential isomers. Based on the properties of related highly halogenated cycloalkanes, it is predicted that C5Cl4F6 would be a dense, stable, and chemically inert substance with potential applications in specialized industrial fields. Further experimental research would be necessary to confirm these predicted properties and to explore the synthesis and practical utility of this and other related compounds.

References

-

PubChem. 1,2,3,4,5-Cyclopentanepentol. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5). [Link]

-

Weber, R., Schrenk, D., Schmitz, H. J., Hagenmaier, A., & Hagenmaier, H. (1995). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Chemosphere, 30(4), 629–639. [Link]

- Bailey, W. A., & McAllister, S. H. (1944). U.S. Patent No. 2,342,072. Washington, DC: U.S.

-

ResearchGate. Synthesis of polyfluorinated cyclopentanones. [Link]

-

PubChem. 1,1,2,2,3,3,4-Heptafluorocyclopentane. National Center for Biotechnology Information. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | C4Cl4F4 | CID 67642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1,2,3,4-Tetrachlorohexafluorobutane | 375-45-1 [chemicalbook.com]

- 5. US2342072A - Halogenation of cyclopentane hydrocarbons - Google Patents [patents.google.com]

- 6. Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,2,2,3,3,4-Heptafluorocyclopentane | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Experimental Protocols for 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane

Disclaimer: The compound 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane is not readily found in the existing chemical literature, suggesting it may be a novel or sparsely studied molecule. The following application notes and protocols are therefore proposed based on established principles of organic synthesis and analytical chemistry for polyhalogenated alicyclic compounds. These methodologies are intended to provide a scientifically grounded starting point for researchers.

Introduction: The Significance of Polyhalogenated Cyclopentanes

Polyhalogenated alicyclic compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine and chlorine atoms into a cyclopentane scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences.[1][2] Such modifications are a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] This guide outlines a proposed synthetic route and detailed experimental protocols for the preparation and characterization of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane, a compound with potential as a novel building block in these fields.

Proposed Synthetic Pathway

A plausible synthetic route to 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane could commence from a readily available starting material such as cyclopentane, proceeding through a series of halogenation steps. The key challenge lies in achieving the desired regioselectivity of fluorination and chlorination. A potential multi-step synthesis is outlined below.

Caption: Proposed synthetic pathway for 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane.

Detailed Experimental Protocols

Synthesis of Tetrachlorocyclopentane (Intermediate I)

This protocol is based on free-radical halogenation of cyclopentane.[1][5][6]

-

Objective: To introduce multiple chlorine atoms onto the cyclopentane ring.

-

Materials:

-

Cyclopentane (high purity)

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

UV lamp (254 nm)

-

Three-necked round-bottom flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer.

-

Gas scrubber (containing sodium thiosulfate solution)

-

-

Protocol:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Charge the flask with cyclopentane and the inert solvent.

-

Initiate stirring and begin bubbling chlorine gas through the solution at a controlled rate.

-

Turn on the UV lamp to initiate the photochemical reaction.

-

Monitor the reaction progress by Gas Chromatography (GC) to observe the formation of chlorinated products.

-

Upon reaching the desired level of chlorination (a mixture of tetrachlorinated isomers is expected), stop the chlorine flow and turn off the UV lamp.

-

Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and HCl gas.

-

Wash the organic phase with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of tetrachlorocyclopentanes by fractional distillation.

-

Synthesis of Hexachlorocyclopentane (Intermediate II)

This step aims to further chlorinate the tetrachlorocyclopentane intermediate.

-

Objective: To achieve exhaustive chlorination of the remaining C-H bonds.

-

Protocol:

-

Utilize the same apparatus as in section 3.1.

-

Dissolve the purified tetrachlorocyclopentane in a suitable solvent.

-

Re-initiate the photochemical chlorination process as described above.

-

Monitor the reaction closely by GC-MS until the desired hexachlorocyclopentane isomers are the predominant products.

-

Follow the same work-up and purification procedures as in section 3.1.

-

Synthesis of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane (Final Product)

This is a proposed selective fluorination step. The choice of fluorinating agent is critical. A powerful fluorinating agent like cobalt(III) fluoride might lead to over-fluorination.[7][8][9] Therefore, a more controlled fluorination method is proposed. One possibility is a halogen exchange (HALEX) reaction, though these are more common for activated systems. A direct fluorination using a less reactive agent could be another approach.

-

Objective: To selectively replace six chlorine atoms with fluorine atoms.

-

Materials:

-

Hexachlorocyclopentane

-

Fluorinating agent (e.g., antimony trifluoride with a catalytic amount of antimony pentachloride, or a milder nucleophilic fluorinating agent)

-

High-pressure autoclave reactor

-

-

Protocol:

-

In a dry and inert atmosphere (glovebox), charge the autoclave with hexachlorocyclopentane and the chosen fluorinating agent.

-

Seal the reactor and heat to the desired temperature (this will require optimization, likely in the range of 100-200 °C).

-

Maintain the reaction under stirring for a predetermined time.

-

After cooling, carefully vent the reactor.

-

Quench the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent.

-

Purify the crude product by fractional distillation under reduced pressure or by preparative gas chromatography.

-

Purification and Characterization

A robust analytical workflow is essential to confirm the identity and purity of the final product.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. US2342072A - Halogenation of cyclopentane hydrocarbons - Google Patents [patents.google.com]

- 6. homework.study.com [homework.study.com]

- 7. Cobalt(III) fluoride - Wikipedia [en.wikipedia.org]

- 8. COBALT(III) FLUORIDE | 10026-18-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane is a highly halogenated cyclic alkane. Its structure, featuring both fluorine and chlorine substituents, imparts unique chemical properties that make it a potentially valuable, yet challenging, building block in synthetic chemistry. The high degree of halogenation creates a sterically hindered and electron-deficient cyclopentane core, influencing its reactivity towards various chemical transformations. The presence of both C-F and C-Cl bonds of varying strengths allows for selective chemical manipulation, opening avenues for the synthesis of novel fluorinated cyclopentane derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the profound impact of fluorine on molecular properties such as lipophilicity, metabolic stability, and binding affinity.

This document provides a comprehensive guide to the reaction conditions for utilizing 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane, with a focus on safety, handling, and detailed protocols for key transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. Key properties of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅Cl₄F₆ | |

| Boiling Point | 155 °C at 760 mmHg | |

| Density | 1.83 g/cm³ | |

| Flash Point | 62.3 °C | |

| Vapor Pressure | 3.97 mmHg at 25 °C |

Safety and Handling: A Prudent Approach

Given its halogenated nature, 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane must be handled with care in a well-ventilated laboratory fume hood. The following safety precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists. In case of accidental inhalation, move to fresh air immediately and seek medical attention.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Reaction Conditions and Protocols

The reactivity of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane is primarily dictated by the presence of multiple C-Cl and C-F bonds. The C-Cl bonds are generally more susceptible to cleavage than the highly stable C-F bonds, allowing for selective transformations. The two main classes of reactions anticipated for this compound are reductive dehalogenation and nucleophilic substitution.

Reductive Dehalogenation (Dechlorination)

Reductive dehalogenation, specifically the removal of chlorine atoms, is a key transformation to access partially fluorinated cyclopentanes. These reactions typically involve a reducing agent and often a catalyst.

Causality Behind Experimental Choices: The choice of reducing agent and catalyst is critical for achieving selective dechlorination without affecting the C-F bonds. Catalytic hydrogenation is a powerful method for this purpose. The catalyst, typically a noble metal like palladium or platinum, facilitates the cleavage of the C-Cl bond and the subsequent addition of hydrogen. The choice of solvent is also important to ensure the solubility of the substrate and to facilitate the reaction.

Protocol: Catalytic Hydrogenation for Dechlorination

This protocol is based on established methods for the reductive dehalogenation of polychlorinated compounds and provides a starting point for the selective dechlorination of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane.

Materials:

-

1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane

-

Palladium on carbon (5% or 10% Pd/C)

-

Anhydrous ethanol or methanol

-

Triethylamine (optional, as a base to neutralize HCl byproduct)

-

Hydrogen gas

-

High-pressure autoclave or a balloon hydrogenation setup

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a high-pressure autoclave or a round-bottom flask equipped with a magnetic stir bar with an inert gas (e.g., nitrogen or argon).

-

Catalyst and Substrate Addition: To the reaction vessel, add the palladium on carbon catalyst (typically 5-10 mol% relative to the substrate). Then, add a solution of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane in anhydrous ethanol or methanol. If desired, triethylamine (1-2 equivalents per chlorine atom to be removed) can be added to the reaction mixture.

-

Hydrogenation: Seal the autoclave or attach a hydrogen-filled balloon to the flask. Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi) or maintain a positive pressure of hydrogen from the balloon.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of partially or fully dechlorinated products.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to isolate the desired dechlorinated fluorocyclopentane derivative.

Expected Outcome: This procedure is expected to yield a mixture of partially dechlorinated products, with the extent of dechlorination depending on the reaction time, temperature, hydrogen pressure, and catalyst loading. By carefully controlling these parameters, it may be possible to achieve selective removal of one or more chlorine atoms.

Caption: Reductive Dechlorination Workflow.

Nucleophilic Substitution

The electron-deficient nature of the carbon atoms in the cyclopentane ring, due to the inductive effect of the halogens, makes them susceptible to attack by nucleophiles. Nucleophilic substitution reactions can be used to introduce a variety of functional groups onto the cyclopentane core.[1][2] The chlorine atoms are generally better leaving groups than the fluorine atoms, allowing for selective substitution.[2]

Causality Behind Experimental Choices: The choice of nucleophile, solvent, and temperature will determine the outcome of the reaction. Strong nucleophiles will be more likely to displace the chlorine atoms. Polar aprotic solvents like DMF or DMSO can help to solvate the nucleophile and accelerate the reaction. The reaction temperature can be adjusted to control the rate of reaction and selectivity.

Protocol: Nucleophilic Substitution with an Alkoxide

This protocol provides a general procedure for the reaction of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane with an alkoxide nucleophile, such as sodium methoxide or sodium ethoxide.

Materials:

-

1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane

-

Sodium methoxide or sodium ethoxide

-

Anhydrous methanol or ethanol (as solvent)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional co-solvent)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet. Purge the system with nitrogen or argon.

-

Nucleophile Preparation: Prepare a solution of the alkoxide in the corresponding alcohol (e.g., sodium methoxide in methanol).

-

Reaction Setup: To the flask, add a solution of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane in the alcohol or a co-solvent mixture (e.g., alcohol/DMF).

-

Nucleophile Addition: Slowly add the alkoxide solution to the stirred solution of the substrate at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Expected Outcome: This reaction is expected to yield a product where one or more chlorine atoms have been substituted by the alkoxide group. The degree of substitution will depend on the stoichiometry of the nucleophile and the reaction conditions.

Caption: Nucleophilic Substitution Pathway.

Future Directions and Applications

The protocols outlined above provide a foundational framework for exploring the chemistry of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane. Further research into the selective dehalogenation and nucleophilic substitution reactions of this compound could lead to the synthesis of a diverse range of novel fluorinated cyclopentane derivatives. These derivatives could serve as valuable intermediates in the development of new pharmaceuticals, agrochemicals, and advanced materials where the unique properties of fluorine are highly sought after.

References

-

CP Lab Safety. 1,1,2,3,4,5-HEXAFLUORO-2,3,4,5-TETRACHLOROCYCLOPENTANE, 98% Purity, C5Cl4F6, 1 gram. [Link]

-

Chemical Safety. 1,1,2,3,4,5-HEXAFLUORO-2,3,4,5-TETRACHLOROCYCLOPENTANE Safety Data Sheet. [Link]

-

PubChem. 1,1,2,3,4,5-Hexachlorocyclopentane. [Link]

-

Wall, L. A., Pummer, W. J., Fearn, J. E., & Antonucci, J. M. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 67A(5), 481–497. [Link]

- Google Patents. Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol.

-

Kim, H., & Lee, P. H. (2012). Reductive dechlorination of polychlorinated biphenyls as affected by natural halogenated aromatic compounds. Journal of hazardous materials, 227-228, 189–195. [Link]

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

PrepChem. Synthesis of 1,1,2,2,3,3-hexafluorocyclopentane. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane

Last Updated: 2026-01-27

Introduction

Welcome to the technical support guide for the purification of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane. This highly functionalized cyclic alkane presents unique purification challenges primarily due to the presence of multiple stereocenters and its potential for thermal instability. The crude product from synthesis is typically a complex mixture of diastereomers and may contain residual starting materials or byproducts from chlorination/fluorination reactions.[1]

This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers in achieving high purity for this compound. The methodologies described are grounded in established principles of separation science for halogenated hydrocarbons.[2][3]

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification workflow in a practical question-and-answer format.

Issue 1: Poor Separation of Isomers

Question: My Gas Chromatography (GC) analysis of the purified product shows multiple, closely eluting peaks with identical mass spectra. Why is this happening and how can I resolve them?

Answer:

This is the most common challenge and is almost certainly due to the presence of multiple diastereomers. The target molecule has several chiral centers, leading to a variety of stereoisomers. Since diastereomers have different physical properties, they can be separated, but their structural similarity often makes this difficult.[4]

Causality & Recommended Actions:

-

Insufficient Separation Power: Your current purification method lacks the necessary resolution.

-

For Distillation: If you are using fractional distillation, the issue is an insufficient number of theoretical plates in your column. The very small differences in boiling points between diastereomers require a highly efficient fractionating column and a carefully controlled reflux ratio.[5] Simple distillation will not be effective.[5]

-

For Chromatography: Standard silica gel chromatography may not be effective. The polarity differences between diastereomers can be minimal.

-

-

Solution Pathway - Method Enhancement:

-

High-Efficiency Fractional Distillation: This is the most common industrial method for separating similar volatile compounds.[6]

-

Action: Employ a vacuum-jacketed Vigreux column or, for better performance, a packed column (e.g., with Raschig rings or metal sponge). Operate under reduced pressure (vacuum) to lower the boiling point and prevent thermal decomposition.

-

Self-Validation: Collect very small fractions (e.g., 1-2% of total volume) and analyze each by GC-MS. You should observe a gradual enrichment of one diastereomer across the fractions. Combine the fractions that meet your purity requirements.

-

-

Preparative Chromatography: For laboratory-scale, high-purity requirements, chromatographic methods are superior.

-

Action 1 (HPLC): High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase can provide excellent separation.[7][8][9] Experiment with different normal-phase or reverse-phase columns and solvent systems to optimize selectivity.[8][9]

-

Action 2 (Preparative GC): If available, preparative gas chromatography is an excellent, albeit lower-throughput, option for separating volatile isomers.[10]

-

Action 3 (SFC): Supercritical Fluid Chromatography (SFC) has shown remarkable success in separating complex mixtures of chlorinated stereoisomers and is a powerful, modern alternative.[11]

-

-

Issue 2: Product Decomposition or Discoloration During Distillation

Question: When I attempt to distill my product, the material in the distillation pot darkens, and the yield is very low. What is causing this?

Answer:

This indicates thermal decomposition. Highly halogenated alkanes, particularly those with chlorine atoms, can be susceptible to degradation at elevated temperatures.[12] The decomposition of similar compounds like hexachlorocyclopentadiene is known to initiate via cleavage of a C-Cl bond.[12] This can lead to the formation of colored, polymeric byproducts and corrosive gases like HCl.

Causality & Recommended Actions:

-

Excessive Temperature: The distillation temperature is too high, exceeding the thermal stability threshold of the compound.

-

Action: Perform the distillation under a high vacuum (e.g., <1 mmHg). Lowering the pressure significantly reduces the boiling point, allowing for distillation at a much safer temperature.

-

-

Prolonged Heating: Even at lower temperatures, extended heating can cause slow decomposition.

-

Action: Ensure your heating mantle is properly sized for the flask and that heating is uniform. Bring the material to temperature as quickly as is safe and do not leave it heating for extended periods.

-

-

Presence of Catalytic Impurities: Acidic or metallic impurities can catalyze decomposition.

-

Action: Consider a pre-purification wash of the crude material with a dilute sodium bicarbonate solution, followed by washing with distilled water, and thorough drying with a neutral agent like anhydrous magnesium sulfate before distillation.

-

Troubleshooting Flowchart

Caption: Troubleshooting workflow for purification issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust method for purifying this compound on a multi-gram to kilogram scale?

For larger quantities, fractional vacuum distillation is the most practical and economically viable method.[6][13][14] It allows for the separation of components based on differences in boiling points.[15] While preparative chromatography can yield higher purity, it is significantly more expensive and time-consuming for large batches. The key is to use a distillation column with high efficiency (many theoretical plates) to resolve the closely boiling diastereomers.

Q2: Which analytical techniques are essential for assessing purity?

A combination of techniques is recommended for a comprehensive assessment:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool. It confirms the molecular weight of the product and, crucially, separates volatile impurities and diastereomers, allowing for quantification of their relative percentages.[2][3][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C): NMR provides structural confirmation. ¹⁹F NMR is particularly powerful for fluorinated compounds, as the distinct chemical shifts for each fluorine environment can help confirm the structure and may even allow for the quantification of isomeric ratios.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the absence of functional group impurities, such as hydroxyl (-OH) or carbonyl (C=O) groups that could arise from degradation or side reactions.

Q3: What are the critical safety precautions for handling this compound?

As a polychlorinated compound, 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane should be handled with care, following safety protocols for related substances like Polychlorinated Biphenyls (PCBs) and hexachlorocyclopentadiene.[6][16][17][18][19][20][21]

-

Personal Protective Equipment (PPE): Always wear chemically impervious gloves (e.g., nitrile or neoprene), safety glasses or goggles, and a lab coat.[16][17]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[21][22]

-

Thermal Decomposition Hazard: Be aware that heating can cause decomposition, potentially releasing toxic and corrosive fumes. All heating and distillation procedures must be conducted within a fume hood.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite, collect it in a sealed container, and dispose of it as hazardous waste.[21] Do not allow the material to enter drains.[19]

-

Waste Disposal: All waste containing this compound must be disposed of according to local, state, and federal hazardous waste regulations.[18]

Q4: Can recrystallization be used for purification?

Recrystallization is a potential method for separating diastereomers if one isomer preferentially crystallizes from a specific solvent system, leaving others in the mother liquor.[4][7] However, it can be a trial-and-error process.[8]

-

Feasibility: This depends on the compound being a solid at or near room temperature and finding a suitable solvent where the solubility of the diastereomers is sufficiently different.

-

Screening: A screening of various solvents (e.g., hexanes, methanol, isopropanol, acetonitrile) and solvent mixtures at different temperatures would be required to determine if this is a viable option.

Part 3: Protocols & Data

Detailed Protocol: High-Efficiency Fractional Vacuum Distillation

This protocol outlines the steps for purifying the title compound on a laboratory scale (10-100 g).

1. Pre-Distillation Workup (Optional but Recommended): a. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane). b. Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and then with brine (saturated NaCl solution). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

2. Distillation Setup: a. Assemble a fractional distillation apparatus in a chemical fume hood. Use a round-bottom flask of appropriate size (should be 1/2 to 2/3 full). b. Fit the flask with a packed fractionating column (e.g., a 30 cm Vigreux column or one packed with metal sponge). Insulate the column well with glass wool or aluminum foil to ensure an adiabatic process. c. Place a distillation head with a thermometer or thermocouple at the top of the column. The top of the bulb should be level with the side arm leading to the condenser. d. Attach a condenser and a receiving flask. It is advisable to use a multi-limb receiving adapter (a "cow" or "pig") to allow for the collection of different fractions without breaking the vacuum. e. Connect the apparatus to a vacuum pump with a cold trap in between the apparatus and the pump.

3. Distillation Procedure: a. Ensure all glass joints are properly sealed with vacuum grease. b. Begin stirring the material in the distillation pot and slowly apply vacuum. c. Once the target vacuum is reached and stable, begin gently heating the distillation pot. d. Observe the column as the vapor begins to rise. A "reflux ring" will slowly ascend the column. e. Allow the system to equilibrate under total reflux for at least 30 minutes once the vapor reaches the distillation head. This is critical for establishing the temperature gradient and achieving good separation. f. Begin collecting the distillate at a slow rate. A good starting point for the reflux ratio (time the condensate drips back into the column vs. time it is collected) is 5:1 or higher. g. Collect a small forerun fraction, which will contain any low-boiling impurities. h. Monitor the head temperature closely. Collect the main product fraction over a stable and narrow temperature range. i. Collect separate, small fractions throughout the main distillation. This provides insurance against cross-contamination if the separation is not perfect. j. Stop the distillation before the pot goes to dryness to prevent the formation of potentially explosive peroxides or residues. k. Allow the apparatus to cool completely before slowly re-introducing air into the system.

4. Post-Distillation Analysis: a. Analyze each collected fraction by GC-MS to determine its purity. b. Combine the fractions that meet the required purity specification.

Data Summary: Comparison of Purification Techniques

| Technique | Typical Purity | Throughput | Cost (Equipment & Consumables) | Key Advantage | Primary Limitation |

| Simple Distillation | Poor (<90%) | High | Low | Fast and simple | Ineffective for separating close-boiling isomers.[5] |

| Fractional Vacuum Distillation | Good-Excellent (95-99.5%) | Medium-High | Medium | Scalable and robust for isomer separation. | Requires careful control; potential for thermal decomposition. |

| Flash Chromatography | Fair-Good (90-98%) | Medium | Medium | Faster than traditional column chromatography. | May not resolve very similar diastereomers. |

| Preparative HPLC/SFC | Excellent (>99.5%) | Low | High | Highest achievable purity and resolution.[8][11] | Not easily scalable; high solvent consumption. |

References

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Available from: [Link]

-

Safe handling of PCBs. WorkSafe WA. (2014-05-23). Available from: [Link]

-

Separation of light hydrocarbons by gas chromatography using serpentine as stationary phase. ResearchGate. Available from: [Link]

-

Mechanism and Rate of Thermal Decomposition of Hexachlorocyclopentadiene and Its Importance in PCDD/F Formation from the Combustion of Cyclodiene Pesticides. PubMed. (2017-08-10). Available from: [Link]

-

Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). YouTube. (2022-02-17). Available from: [Link]

-

Polychlorinated Biphenyls. SafeWork SA. Available from: [Link]

-

anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses Procedure. Available from: [Link]

-

Hexachlorocyclopentadiene. Wikipedia. Available from: [Link]

-

Gas Chromatography Explained: How It Separates Different Compounds. Persee. (2025-05-30). Available from: [Link]

-

Help separating diastereomers with very similar Rf. Reddit. (2018-02-16). Available from: [Link]

-

Obtaining Alkanes (A-Level Chemistry). Study Mind. Available from: [Link]

-

Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). (2019-11-18). Available from: [Link]

-

Comparative study on separation of diastereomers by HPLC. ResearchGate. (2025-08-07). Available from: [Link]

-

Learn about Polychlorinated Biphenyls. US EPA. Available from: [Link]

-

Toxicological profile for hexachlorocyclopentadiene (hccpd). Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]

-

Gas Chromatography. Chemistry LibreTexts. (2023-08-29). Available from: [Link]

-

Safety Data Sheet: PCBs Standard Solution. Carl ROTH. Available from: [Link]

-

Halogenation Alkanes. Chemistry LibreTexts. (2023-01-22). Available from: [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Hexachlorocyclopentadiene (HCCPD). Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]

-

Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. National Institutes of Health (NIH). (2023-06-03). Available from: [Link]

-

Hydrocarbons: Alkanes & Fractional Distillation - Chemistry GCSE (old version). YouTube. (2018-04-12). Available from: [Link]

-

The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available from: [Link]

-

Gas-chromatographic separation of tri(hetero)halogenomethane enantiomers. PubMed. Available from: [Link]

-

(PDF) Hexachlorocyclopentadiene. ResearchGate. (2021-02-16). Available from: [Link]

-

Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube. (2020-09-17). Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]

- 4. santaisci.com [santaisci.com]

- 5. youtube.com [youtube.com]

- 6. Hexachlorocyclopentadiene - Wikipedia [en.wikipedia.org]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Gas Chromatography Explained: How It Separates Different Compounds - Persee [pgeneral.com]

- 11. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism and Rate of Thermal Decomposition of Hexachlorocyclopentadiene and Its Importance in PCDD/F Formation from the Combustion of Cyclodiene Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. studymind.co.uk [studymind.co.uk]

- 15. youtube.com [youtube.com]

- 16. worksafe.wa.gov.au [worksafe.wa.gov.au]

- 17. safework.sa.gov.au [safework.sa.gov.au]

- 18. epa.gov [epa.gov]

- 19. carlroth.com [carlroth.com]

- 20. researchgate.net [researchgate.net]

- 21. chemicalbook.com [chemicalbook.com]

- 22. synquestlabs.com [synquestlabs.com]

Technical Support Center: Synthesis of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane

Welcome to the technical support center for the synthesis of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing synthetic routes for highly halogenated cyclic alkanes. Given the specific and complex nature of this target molecule, this guide provides insights into potential synthetic strategies, common impurities, and troubleshooting methodologies based on established principles of organofluorine chemistry and related syntheses of halogenated cyclopentanes.

I. Conceptual Synthetic Approach

While a direct, optimized synthesis for 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane is not widely documented, a plausible approach involves the controlled halogenation of a suitable cyclopentane or cyclopentene precursor. A potential starting material could be hexachlorocyclopentadiene or a partially fluorinated cyclopentane. The synthesis would likely proceed through a series of halogen exchange and/or addition reactions.

A hypothetical two-step synthesis could involve:

-

Fluorination of a polychlorinated cyclopentane: A starting material like octachlorocyclopentane could undergo a controlled fluorination using a reagent like antimony trifluoride (SbF₃) with a catalyst, or anhydrous hydrogen fluoride (AHF). The degree of fluorination would need to be carefully controlled to achieve the desired hexafluoro- substitution.

-

Chlorination of a partially fluorinated cyclopentene: Alternatively, a starting material like hexafluorocyclopentene could undergo a controlled chlorination reaction.

The choice of reagents, reaction conditions (temperature, pressure, catalysts), and solvents will be critical in directing the reaction towards the desired product and minimizing the formation of impurities.

II. Troubleshooting Common Impurities

The synthesis of highly halogenated compounds is often accompanied by the formation of a complex mixture of products. Below are common issues and their probable causes, along with suggested solutions.

Q1: My GC-MS analysis shows a cluster of peaks with similar fragmentation patterns to my expected product. What are they?

A1: This is a common observation in halogenated compound synthesis and likely indicates the presence of isomers and compounds with varying degrees of halogenation.

-

Probable Cause 1: Incomplete Halogen Exchange. If you are performing a fluorination reaction on a chlorinated precursor, incomplete reaction can lead to products with fewer fluorine and more chlorine atoms than desired (e.g., C₅F₅Cl₅, C₅F₄Cl₆).

-

Probable Cause 2: Over-reaction. Conversely, if the reaction is too vigorous or proceeds for too long, you may form products with more fluorine atoms than intended (e.g., C₅F₇Cl₃).

-

Probable Cause 3: Isomer Formation. The positions of the fluorine and chlorine atoms on the cyclopentane ring can vary, leading to constitutional isomers. The relative stability of these isomers can influence their prevalence in the final product mixture.

-

Probable Cause 4: Elimination Reactions. Under certain conditions, elimination of HCl or HF can occur, leading to the formation of halogenated cyclopentenes.

Troubleshooting Steps:

-

Optimize Reaction Conditions: Carefully control the stoichiometry of your halogenating agent. A stepwise addition of the reagent may provide better control. Adjust the reaction temperature and time to find an optimal balance that favors the formation of the desired product.

-

Catalyst Screening: If using a catalyst (e.g., for fluorination), screen different catalysts and catalyst loadings to improve selectivity.

-

Characterize the Mixture: Utilize GC-MS to identify the mass of the major impurities. If possible, isolate a small amount of the main impurities by preparative GC or fractional distillation for NMR analysis to confirm their structures.

-

Purification: Fractional distillation under reduced pressure is often effective for separating compounds with different boiling points, which is common for molecules with varying halogen ratios. For isomers with very similar boiling points, preparative gas chromatography may be necessary.

Q2: The yield of my desired product is consistently low, with a significant amount of high-boiling residue.

A2: Low yields and the formation of high-boiling residues often point towards polymerization or degradation side reactions.

-

Probable Cause 1: Polymerization. Halogenated alkenes, which may be present as starting materials or formed as byproducts, can be prone to polymerization under certain conditions (e.g., high temperatures, presence of radical initiators).

-

Probable Cause 2: Degradation. The target molecule or intermediates may be unstable under the reaction conditions, leading to decomposition and the formation of complex, high-molecular-weight byproducts.

-

Probable Cause 3: Reaction with Solvent. The solvent may not be inert under the reaction conditions and could be reacting with the starting materials, intermediates, or the final product.

Troubleshooting Steps:

-

Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to minimize polymerization and degradation.

-

Use of Inhibitors: If you suspect radical polymerization, the addition of a suitable inhibitor (e.g., hydroquinone) might improve the yield of the desired monomeric product.

-

Solvent Selection: Ensure the solvent is appropriate for the reaction conditions and is of high purity. Side reactions with solvents can be a source of impurities[1].

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other reactions with atmospheric components.

Q3: My purified product appears to be unstable and changes color over time.

A3: Instability and color change can be due to the presence of trace impurities that catalyze degradation or reaction with air and light.

-

Probable Cause 1: Residual Acid. Trace amounts of acidic byproducts (e.g., HCl, HF) can promote decomposition.

-

Probable Cause 2: Unstable Isomers. Certain isomers of the product may be less stable and prone to rearrangement or elimination reactions.

-

Probable Cause 3: Photochemical Degradation. Some halogenated compounds are sensitive to light.

Troubleshooting Steps:

-

Thorough Purification: After the initial purification, wash the product with a dilute base (e.g., sodium bicarbonate solution) to neutralize and remove any residual acids, followed by washing with water and drying.

-

Re-distillation: A final distillation under high vacuum can help remove trace impurities.

-

Storage Conditions: Store the purified product in a dark, well-sealed container, under an inert atmosphere, and at a low temperature to minimize degradation.

III. Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for monitoring the reaction and assessing product purity?

A: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

-

GC-MS: Ideal for separating the components of the reaction mixture and providing information about their molecular weights and fragmentation patterns, which helps in identifying the various halogenated species present.

-

¹⁹F NMR and ¹³C NMR: These are powerful tools for structure elucidation. ¹⁹F NMR is particularly useful for determining the number and chemical environment of the fluorine atoms in the molecule, helping to distinguish between isomers.

Q: What safety precautions should be taken when working with this class of compounds?

A: The synthesis of 1,1,2,3,4,5-Hexafluoro-2,3,4,5-tetrachlorocyclopentane and related compounds should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential[2][3]. Due to the potential for the release of corrosive and toxic gases (e.g., HF, HCl), it is crucial to have appropriate scrubbing systems in place for the reaction off-gases.

Q: How can I effectively purify the final product from closely related impurities?

A: Purification of highly halogenated compounds can be challenging due to the similar physical properties of the product and its related impurities.

-

Fractional Distillation: This is the most common and often effective method. A high-efficiency distillation column (e.g., a spinning band column) is recommended to achieve good separation.

-

Preparative Gas Chromatography (Prep-GC): For high-purity samples or when distillation is ineffective, Prep-GC can be used to isolate the desired compound.

-

Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, this can be an excellent method for achieving high purity.

IV. Generalized Experimental Protocol for Synthesis

The following is a generalized, hypothetical protocol that should be adapted and optimized for the specific starting materials and equipment available.

Step 1: Reaction Setup

-

Assemble a multi-necked, round-bottom flask equipped with a mechanical stirrer, a condenser (with a gas outlet connected to a scrubber), a dropping funnel, and a thermocouple.

-

Ensure all glassware is thoroughly dried to prevent side reactions with water.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

Step 2: Reaction

-

Charge the flask with the starting material (e.g., a polychlorinated cyclopentane) and any catalyst.

-

Slowly add the halogenating agent (e.g., a fluorinating agent) via the dropping funnel, carefully controlling the rate of addition to manage the reaction exotherm.

-